Metabolic Stability: Absence of Reactive Intermediate Formation in Tetrahydro Furosemide
In mouse liver microsomes, furosemide undergoes cytochrome P450-mediated metabolic activation to form a reactive intermediate capable of covalent binding to microsomal protein. When Tetrahydro[35S]furosemide was used as substrate under identical conditions, covalent binding did not occur, demonstrating that saturation of the furan ring eliminates the metabolic liability associated with furosemide [1].
| Evidence Dimension | Covalent binding to microsomal protein (index of reactive metabolite formation) |
|---|---|
| Target Compound Data | Covalent binding not detected (complete absence) |
| Comparator Or Baseline | Furosemide: Detectable covalent binding, enhanced in presence of epoxide hydrase inhibitor |
| Quantified Difference | Qualitative elimination of covalent binding pathway |
| Conditions | Mouse liver microsomes; cytochrome P-450 monooxygenase-mediated metabolism; [35S]-labeled substrates |
Why This Matters
For laboratories investigating furosemide-related hepatotoxicity mechanisms or developing stability-indicating assays, Tetrahydro Furosemide provides a structurally matched negative control that lacks the metabolic activation liability of the parent drug.
- [1] Wirth, P.J.; Bettis, C.J.; Nelson, W.L. Microsomal metabolism of furosemide evidence for the nature of the reactive intermediate involved in covalent binding. Mol. Pharmacol. 1976, 12(5), 759-768. PMID: 995125. View Source
